molecular formula C10H12O4S B8419579 3-[(4-Methoxyphenyl)sulfonyl]propan-1-al

3-[(4-Methoxyphenyl)sulfonyl]propan-1-al

Cat. No. B8419579
M. Wt: 228.27 g/mol
InChI Key: BJOCUWQRMOQEQM-UHFFFAOYSA-N
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Patent
US06013649

Procedure details

Part A: To a solution of 5.0 g (22 mmol) of 3-[(4-methoxyphenyl)sulfonyl]propan-1-ol from example 13 and 12.1 mL (8.8 g, 87 mmole) of triethylamine in 25 mL of methylene chloride at zero° C., was added a solution of 13.8 g (87 mmol) of sulfur trioxide-pyridine complex in 25 mL of DMSO. After 1 hour, the reaction mixture was added to 300 mL of ice, ethyl acetate was added, the organic layer was separated and washed with water, 5% potassium hydrogen sulfate solution and brine, dried with magnesium sulfate, filtered and concentrated to afford 4.1 g of 3-[(4-methoxyphenyl)sulfonyl]propan-1-al. suitable for the next reaction.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
12.1 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([CH2:12][CH2:13][CH2:14]S)(=[O:11])=[O:10])=[CH:5][CH:4]=1.C(N(CC)CC)C.C(OCC)(=[O:25])C>C(Cl)Cl.CS(C)=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([CH2:12][CH2:13][CH:14]=[O:25])(=[O:11])=[O:10])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=CC=C(C=C1)S(=O)(=O)CCCS
Step Two
Name
Quantity
12.1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
ice
Quantity
300 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C(Cl)Cl
Step Five
Name
Quantity
25 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
WASH
Type
WASH
Details
washed with water, 5% potassium hydrogen sulfate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=C1)S(=O)(=O)CCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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